6-Bromo-4-(2-ethoxyethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-(2-ethoxyethoxy)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities and industrial applications. The presence of bromine and ethoxyethoxy groups in this compound enhances its reactivity and potential utility in synthetic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position on the quinoline ring . The ethoxyethoxy group can be introduced through an etherification reaction using ethylene glycol and an appropriate catalyst .
Industrial Production Methods
Industrial production of 6-Bromo-4-(2-ethoxyethoxy)quinoline may involve large-scale bromination and etherification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-(2-ethoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: Ethylene glycol with an acid or base catalyst.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinoline derivatives.
Coupling Products: Biaryl compounds formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-(2-ethoxyethoxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its biological activity, including its effects on various cellular pathways and its potential as a pharmacological tool.
Industrial Chemistry: It is used in the synthesis of advanced materials and as an intermediate in the production of other quinoline derivatives.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-(2-ethoxyethoxy)quinoline involves its interaction with specific molecular targets and pathways. The bromine and ethoxyethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, in anti-cancer research, the compound may inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-hydroxyquinoline: Another brominated quinoline derivative with hydroxyl functionality.
6-Bromo-4-(2-methoxyethoxy)quinoline: Similar to 6-Bromo-4-(2-ethoxyethoxy)quinoline but with a methoxyethoxy group instead of ethoxyethoxy.
Uniqueness
This compound is unique due to the presence of both bromine and ethoxyethoxy groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets that may not be achievable with other similar compounds .
Eigenschaften
Molekularformel |
C13H14BrNO2 |
---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
6-bromo-4-(2-ethoxyethoxy)quinoline |
InChI |
InChI=1S/C13H14BrNO2/c1-2-16-7-8-17-13-5-6-15-12-4-3-10(14)9-11(12)13/h3-6,9H,2,7-8H2,1H3 |
InChI-Schlüssel |
OXEOCIDQAOKDQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=C2C=C(C=CC2=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.